molecular formula C18H17N3O B7834512 4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol

4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol

Cat. No.: B7834512
M. Wt: 291.3 g/mol
InChI Key: LSWLGZVKJRPRPJ-UHFFFAOYSA-N
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Description

4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol is a pyrimidine derivative featuring a central pyrimidine ring substituted at the 2-position with a methyl group, at the 6-position with a 4-methylphenyl group, and at the 4-position with an aminophenol moiety. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and kinase-inhibitory properties .

Properties

IUPAC Name

4-[[2-methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-3-5-14(6-4-12)17-11-18(20-13(2)19-17)21-15-7-9-16(22)10-8-15/h3-11,22H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWLGZVKJRPRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)C)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phenol and amino derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is C16H18N4OC_{16}H_{18}N_{4}O, with a molecular weight of approximately 298.34 g/mol. Its structure features a pyrimidine ring substituted with a methyl group and a phenyl group, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, pyrimidine derivatives have been studied for their ability to inhibit specific cancer cell lines. The structural features of 4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol suggest it may also possess similar properties, potentially acting as an inhibitor of cancer cell proliferation.

Antimicrobial Properties

Pyrimidine derivatives have shown antimicrobial activity against various pathogens. The incorporation of the phenolic group in this compound may enhance its interaction with microbial targets, leading to increased efficacy as an antimicrobial agent.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds. Preliminary investigations suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Neuroprotective Effects

Emerging studies indicate that pyrimidine derivatives can exhibit neuroprotective effects. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Anticancer Activity

A study conducted on similar pyrimidine derivatives demonstrated significant cytotoxic effects on breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Future studies should assess whether this compound exhibits comparable effects.

Case Study 2: Antimicrobial Efficacy

In vitro tests on related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli. These findings warrant further investigation into the antimicrobial properties of this compound, particularly its minimum inhibitory concentration (MIC) values.

Data Tables

Application AreaPotential ActivityReferences
AnticancerInhibition of cell proliferation ,
AntimicrobialActivity against bacteria ,
Enzyme InhibitionMetabolic pathway modulation ,
NeuroprotectionProtection against neuronal damage ,

Mechanism of Action

The mechanism of action of 4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol to other pyrimidine-phenol derivatives highlight key differences in substituents, molecular geometry, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Features
This compound (Target Compound) 2-Me, 6-(4-MePh), 4-NHPhOH C₁₈H₁₈N₃O 292.36 Balanced lipophilicity; phenol enhances H-bonding; methyl groups aid stability
4-(2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl)phenol () 2-NH₂, 6-Cl, 4-NH-(CH₂)PhOH C₁₂H₁₃ClN₄O 264.71 Chlorine increases electronegativity; ethyl linker improves flexibility
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol () 2-NH₂, 5-(4-MeOPh), 6-Me, 4-O-(4-FBz)PhOH C₂₅H₂₂FN₃O₃ 443.47 Methoxy and fluorine enhance solubility; bulky substituents may limit binding
4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]phenol () 5-allyl, 6-Me, 2-Ph, 4-NHPhOH C₂₀H₁₉N₃O 317.38 Allyl group introduces steric hindrance; phenyl enhances aromatic interactions
2-(2-Amino-6-methyl-4-pyrimidinyl)-4-(2-amino-4-pyrimidinyl)phenol () Dual pyrimidine-amino groups, phenol C₁₅H₁₄N₆O 294.31 Multiple amino groups amplify H-bonding; compact structure favors crystallinity

Key Findings from Structural and Functional Comparisons

Methoxy (MeO) and Fluorine (F): highlights improved aqueous solubility due to these groups, but steric bulk from the 4-fluorobenzyloxy group may reduce membrane permeability . Allyl Group: The allyl substituent in introduces conformational flexibility but may destabilize the molecule under oxidative conditions .

Hydrogen-Bonding and Bioactivity: The target compound’s phenol group enables strong hydrogen bonding, critical for binding to kinase ATP pockets (analogous to ’s aminoimidazole derivatives) .

Crystallographic Insights :

  • ’s structural analysis of a related compound reveals that dihedral angles between aromatic rings (e.g., 12.8° for phenyl-pyrimidine twist) influence molecular packing and solubility . The target compound’s 4-methylphenyl group likely adopts a similar low-twist conformation, favoring stable crystal lattices.

Thermodynamic Stability :

  • Methyl and 4-methylphenyl groups in the target compound enhance hydrophobic interactions and thermal stability compared to ’s allyl-substituted derivative, which may exhibit lower melting points .

Biological Activity

4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol, also known by its chemical formula C13H13N3O2C_{13}H_{13}N_{3}O_{2} and CAS number 932232-98-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines its biological activity, synthesis, and potential therapeutic applications based on diverse scientific sources.

  • Molecular Formula: C13H13N3O2
  • Molecular Weight: 243.27 g/mol
  • CAS Number: 932232-98-9

Biological Activity

The biological activities of this compound have been primarily investigated for its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have demonstrated its mechanism of action through the inhibition of specific kinases involved in cell proliferation and survival pathways.

  • Mechanism of Action :
    • The compound may inhibit the activity of kinases such as BCR-ABL and SRC, which are critical in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
    • It has been shown to induce poly(ADP-ribose) polymerase (PARP) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), indicating a complex apoptotic mechanism .
  • Case Studies :
    • In vitro studies on human breast cancer (MCF-7) and chronic myeloid leukemia (K562) cell lines demonstrated dose-dependent reductions in cell viability when treated with this compound .
    • A comparative study illustrated that compounds structurally similar to this compound showed varying degrees of antiproliferative activity, suggesting that slight modifications in structure can significantly impact efficacy .

Antimicrobial Activity

While primarily noted for its anticancer properties, there is emerging evidence suggesting antimicrobial potential as well. Preliminary studies indicate that the compound may possess activity against certain bacterial strains, although further research is needed to elucidate this aspect fully.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from pyrimidine derivatives. Common methods include:

  • Reagents : Methyl-substituted anilines and pyrimidine derivatives.
  • Conditions : Organic solvents like ethanol or dimethylformamide (DMF) are often used, sometimes with catalysts such as palladium on carbon for hydrogenation reactions .

Research Applications

The compound's unique structure and biological activity make it a candidate for further research in:

  • Cancer Therapeutics : Ongoing studies aim to explore its efficacy in combination therapies and as a standalone treatment for various cancers.
  • Material Science : Its chemical properties may also lend themselves to applications in developing new materials with specific functionalities .

Data Table: Summary of Biological Activity

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AntiproliferativeMCF-7~10PARP cleavage, caspase activation
AntiproliferativeK562~15Kinase inhibition
AntimicrobialE. coliTBDTBD

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